molecular formula C22H25NO4 B2783049 Methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate CAS No. 1797902-57-8

Methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate

Cat. No.: B2783049
CAS No.: 1797902-57-8
M. Wt: 367.445
InChI Key: LPRNMZCJARRNOF-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate is a chemical compound used in scientific research. It exhibits promising properties for various applications, such as drug synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl azepane with benzoic acid derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving cell signaling and molecular interactions.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate include other azepane derivatives and benzoate esters. These compounds share structural similarities but may differ in their specific functional groups and properties .

Uniqueness

What sets this compound apart is its unique combination of the azepane ring and benzoate ester, which imparts specific chemical and physical properties. This makes it particularly useful in certain research and industrial applications.

Properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-26-18-12-10-16(11-13-18)17-7-5-6-14-23(15-17)21(24)19-8-3-4-9-20(19)22(25)27-2/h3-4,8-13,17H,5-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRNMZCJARRNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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